4-(piperidin-3-yl)-1,4-oxazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-yl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZXVNGUCSLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, form the backbone of a vast array of biologically active molecules. Their structural diversity, conformational complexity, and ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, make them privileged scaffolds in drug discovery. Nitrogen-containing heterocycles, in particular, are ubiquitous in pharmaceuticals, contributing to the desired physicochemical properties and biological activities of many drugs. The strategic combination of different heterocyclic rings within a single molecule is a common strategy to create novel chemical entities with unique pharmacological profiles.
Significance of Piperidine and 1,4 Oxazepane Ring Systems in Bioactive Molecules
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and alkaloids. bldpharm.com Its presence is associated with a wide range of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to bind to a diverse set of biological targets with high affinity and specificity.
The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. While not as extensively studied as the piperidine ring, the 1,4-oxazepane scaffold is an emerging area of interest in medicinal chemistry. Derivatives of 1,4-oxazepane have been investigated for their potential as dopamine (B1211576) D4 receptor ligands, suggesting their possible application in the treatment of central nervous system disorders. bldpharm.com The larger ring size of the 1,4-oxazepane, compared to its six-membered morpholine (B109124) analogue, can provide different conformational preferences and vectoral orientations of substituents, which can be exploited in drug design.
Rationale for Dedicated Academic Research on 4 Piperidin 3 Yl 1,4 Oxazepane
The chemical structure of 4-(piperidin-3-yl)-1,4-oxazepane, which links a piperidine (B6355638) ring at the 3-position to the nitrogen of a 1,4-oxazepane (B1358080) ring, presents a unique three-dimensional arrangement of atoms. This specific connectivity offers the potential for novel interactions with biological macromolecules. The rationale for investigating this compound stems from the established biological importance of its constituent heterocycles. The piperidine moiety can act as a key pharmacophoric element, while the 1,4-oxazepane ring can serve to modulate solubility, metabolic stability, and target engagement.
Dedicated academic research on this specific molecule, though not yet widely published, would likely aim to explore its potential in several key areas:
Novel Pharmacological Activity: The unique combination of the two rings could lead to unforeseen biological activities or a unique polypharmacological profile, where the molecule interacts with multiple targets.
Scaffold for Library Synthesis: this compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The secondary amine in the piperidine ring and the tertiary amine in the 1,4-oxazepane ring offer sites for further functionalization.
Tool Compound for Chemical Biology: If specific biological targets are identified, this compound or its derivatives could be developed into chemical probes to study biological pathways and disease mechanisms.
Overview of Research Methodologies and Thematic Areas
Retrosynthetic Analysis and Strategic Disconnections of the this compound Core
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. ox.ac.uknih.govprinceton.edu For this compound, two primary strategic disconnections can be envisioned, targeting the C-N bonds of the central piperidine ring.
Disconnection A: C(3)-N(4') Bond
This approach involves the formation of the bond between the 3-position of the piperidine ring and the nitrogen of the 1,4-oxazepane moiety. This disconnection leads to a piperidine synthon with a reactive group at the 3-position and a separate 1,4-oxazepane molecule. The key challenge in this strategy lies in the regioselective functionalization of the piperidine ring at the C3 position.
Disconnection B: N(1)-C(2) and N(1)-C(6) Bonds of the Piperidine Ring
An alternative strategy involves constructing the piperidine ring onto a pre-formed 1,4-oxazepane scaffold. This disconnection breaks the piperidine ring, suggesting a cyclization reaction to form the six-membered ring. This approach might involve a di-functionalized 1,4-oxazepane derivative that can undergo intramolecular cyclization to build the piperidine ring.
Classical and Contemporary Synthetic Routes to the 1,4-Oxazepane Moiety
The 1,4-oxazepane seven-membered heterocyclic ring is a key structural feature. acs.orggoogle.com Several synthetic methods have been developed for its construction.
Ring-Closing Strategies and Cyclization Reactions
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including those of medium size. nih.govwikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a cyclic alkene and a volatile byproduct like ethylene. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of 1,4-oxazepane derivatives, a suitable diene precursor containing both an oxygen and a nitrogen atom in the chain would be required. The resulting unsaturated 1,4-oxazepene could then be reduced to the saturated 1,4-oxazepane ring. The efficiency of RCM can be influenced by factors such as the catalyst generation and the substitution pattern of the diene. beilstein-journals.orgresearchgate.net
Another classical approach is the Bayer-Villiger ring-expansion of a substituted piperidone. For instance, the oxidation of N-Boc-4-piperidone with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or OXONE® can lead to the formation of a 1,4-oxazepan-7-one (B12977673) derivative. researchgate.netnih.gov Subsequent reduction of the lactone functionality would yield the desired 1,4-oxazepane ring.
Intramolecular cyclization reactions are also employed. For example, the cyclization of amino acid precursors with a labile lactone can form 1,4-oxazepane-2,5-diones. nih.gov These diones can then be further modified to obtain the desired 1,4-oxazepane core. Additionally, bis-azo bis-1,3-oxazepine-4,7-dione derivatives have been synthesized through [2+5] cycloaddition reactions. uokerbala.edu.iq
Construction via N-Propargylamine Derivatives
N-propargylamines are versatile building blocks in organic synthesis and have been successfully utilized to construct various N-heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.netrsc.orgresearchgate.net These methods are often characterized by high atom economy and shorter synthetic routes. rsc.orgrsc.org For example, the treatment of N-propargylamines with p-toluenesulfonyl azide (B81097) in the presence of a copper iodide catalyst can yield functionalized 1,4-oxazepan-7-ones. rsc.org Another approach involves the 7-exo-dig cyclization of chiral N-propargyl-β-amino-α-methylene esters, catalyzed by a gold complex, to form optically active 1,4-oxazepan-7-ones. rsc.org A DBU-catalyzed one-pot cascade reaction of propargylamines and water has also been developed for the synthesis of flavanones, which proceeds through an intramolecular oxa-Michael addition. nih.gov
Oxa-Michael Addition Approaches
The oxa-Michael reaction, or conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, provides a direct route to β-alkoxy carbonyl compounds. wikipedia.orgvander-lingen.nlrsc.orgmasterorganicchemistry.com This strategy can be applied to the synthesis of the 1,4-oxazepane ring by designing a precursor that can undergo an intramolecular oxa-Michael addition. For instance, a molecule containing both a hydroxyl group and an α,β-unsaturated carbonyl system connected by a suitable linker could cyclize to form the seven-membered ring. While historically plagued by issues of reactivity and selectivity, recent advancements have made the oxa-Michael reaction a more viable synthetic tool. vander-lingen.nlrsc.org
Synthetic Approaches for Functionalization of the Piperidine Ring System
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. nih.govnih.gov The ability to selectively functionalize this ring is crucial for synthesizing analogues and optimizing biological activity.
Regioselective Alkylation and Acylation Methods
Achieving regioselective functionalization of the piperidine ring can be challenging due to the similar reactivity of the C-H bonds. nih.govresearchgate.netresearchgate.net However, various strategies have been developed to control the site of alkylation and acylation.
One approach involves the use of directing groups. For example, an aminoquinoline auxiliary at the C3 position of piperidine can direct palladium-catalyzed C(4)-H arylation with excellent regio- and stereoselectivity. acs.org The choice of protecting group on the piperidine nitrogen can also influence the regioselectivity of C-H functionalization reactions. nih.govnih.gov
Another strategy is the generation of specific reactive intermediates. For instance, organolithiation of cyclic imines derived from piperidine can lead to regioselective 2-alkylation and 2-arylation. acs.orgacs.org The formation of an enamide anion from Δ¹-piperideine allows for regioselective alkylation at the 3-position. odu.edu Furthermore, 1,2-dihydropyridines can undergo regioselective C-alkylation with alkyl triflates and Michael acceptors to introduce quaternary centers. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been used to access enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-piperidines. acs.org
For acylation, N-acylation of anilino-esters derived from piperidine can be achieved using acyl chlorides. researchgate.net Friedel-Crafts acylation of N-acetyl-4-phenylpiperidine has also been reported. chemicalbook.com The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been achieved through the acylation of piperazine (B1678402) and piperidine derivatives. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts offers a direct route to enantiomerically pure α-aryl piperidines. acs.org
Table 1: Synthetic Methodologies for the 1,4-Oxazepane Moiety
| Method | Key Features | Starting Materials | Catalysts/Reagents |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Forms unsaturated rings, followed by reduction. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net | Dienes with oxygen and nitrogen. | Grubbs' catalysts (Ruthenium-based). nih.govorganic-chemistry.org |
| Bayer-Villiger Ring-Expansion | Expands a piperidone ring to an oxazepanone. researchgate.netnih.gov | Substituted piperidones. | mCPBA, OXONE®. researchgate.netnih.gov |
| N-Propargylamine Cyclization | Atom-economical routes to oxazepanones. rsc.orgresearchgate.netrsc.org | N-propargylamines. | Copper iodide, Gold complexes. rsc.org |
Table 2: Regioselective Functionalization of the Piperidine Ring
| Position | Method | Key Features | Reagents/Catalysts |
|---|---|---|---|
| C2 | Organolithiation of cyclic imines. acs.orgacs.org | Forms 2-alkyl or 2-aryl piperidines. | Organolithium reagents. acs.orgacs.org |
| C3 | Enamide anion alkylation. odu.edu | Regioselective alkylation at the 3-position. | Ethylmagnesium bromide, Lithium diisopropylamide. odu.edu |
| C3 | Rh-catalyzed asymmetric carbometalation. acs.org | Access to enantioenriched 3-substituted piperidines. | Rhodium catalysts, Arylboronic acids. acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4-Oxazepane |
| Piperidine |
| N-Boc-4-piperidone |
| 1,4-Oxazepan-7-one |
| 1,4-Oxazepane-2,5-dione |
| N-Propargylamines |
| p-Toluenesulfonyl azide |
| 1,4-Oxazepan-7-ones |
| N-Propargyl-β-amino-α-methylene esters |
| Δ¹-Piperideine |
| 1,2-Dihydropyridines |
| N-Acetyl-4-phenylpiperidine |
| 3-Substituted tetrahydropyridines |
| α-Aryl piperidines |
| Flavanones |
| Bis-azo bis-1,3-oxazepine-4,7-dione |
| meta-Chloroperoxybenzoic acid (mCPBA) |
| OXONE® |
| Copper iodide |
| Gold complexes |
| DBU |
| Ethylmagnesium bromide |
| Lithium diisopropylamide |
| Palladium catalysts |
| Aminoquinoline |
| Rhodium catalysts |
| Arylboronic acids |
| Alkyl triflates |
| Michael acceptors |
| Acyl chlorides |
| Pyridinium salts |
| Grignard reagents |
| Organolithium reagents |
| LiAlH4 |
| Enolates |
| Amines |
| Thiolates |
| Enamines |
| Dialkylcuprates |
| Carbonyl compounds |
| α,β-Unsaturated carbonyl compounds |
| β-Alkoxy carbonyl compounds |
| Anilino-esters |
| 1,3,4-Oxadiazole derivatives |
| N-acetyl-4-phenylpiperidine |
| N-Boc-piperidine |
| N-brosyl-piperidine |
| N-α-oxoarylacetyl-piperidines |
| N-Boc-tetrahydropyridine |
| Methylphenidate |
| Pyrrolidines |
| Tetrahydropyridines |
| Iodo-homoallylic alcohols |
| Azobicyclic derivatives |
| Pyrrolidone |
| Cyclopropane |
| Pyridine (B92270) borane (B79455) |
| Methyl phenylacetate |
| Erythro MPH analogues |
| Silacycloalkanes |
| Cyclobutanes |
| Dihydropyridinone |
| Propargylic amides |
| Allylic alcohols |
| Cyclic enamides |
| Hemiaminal ethers |
| Pyrrolidine-3-carboxylic acid |
| 3,4-Disubstituted piperidines |
| (−)-Paroxetine |
| 1,4-Oxazepan-7-one trifluoroacetate (B77799) |
| Poly(amino esters) |
| 4-Piperidone |
| 4-tert-Butoxycarbonyl-1,4-oxazepan-7-one |
| N-Acetyl-1,4-oxazepan-7-one polymer |
| 3-[(2-Hydroxyethyl)amino]propanoic acid |
| 1,4-Diazepane |
| Morpholine (B109124) |
| 1,4-Benzodiazepine |
| Tetrazepam |
| Diazepam |
| Pyrroline |
| Diazo-oxazepanes |
| Grazoprevir |
| Exaltolide |
| Macrolide |
| Decanolide |
| (−)-Balanol |
| 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |
| Norsalvinorin |
| Cacospongionolide B |
| 1,4-Benzodioxins |
| 4H-1,4-Benzoxazines |
| Benzodithiin |
| 1,4-Benzoxathiin |
| Fumaric acid |
| Malic acid |
| Tocopherol |
| Dihydropyridodioxazines |
| (Aminooxy)tetrahydropyridinols |
| Preclamol |
| Niraparib |
| Tropinone |
| Arcutine |
| Arcutinine |
| Arcutinidine |
| Aconicarmicharcutinium |
| Atropurpuran |
| 1-Amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol |
| 3-Hydroxybenzohydrazide |
| N′-(2-Chloroacetyl)-3-hydroxybenzohydrazide |
| 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol |
| 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol |
| Methyl 3-hydroxybenzoate |
| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
| 4-Phenylpiperidine |
| Acetyl chloride |
| Oxalyl chloride |
| 4-Piperidin-4-yl-benzoic acid |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-(Allyloxy)hepta-1,6-diynes |
| 5-(Allyloxy)nona-2,7-diyne |
| N-Phenylmaleimide |
| Bis-allyloxy precursors |
| Benzene-1,2-dithiol |
| 2-Mercaptophenol |
| Phenyl pyridine-1(2H)-carboxylate |
| 1-Acyl-1,2-dihydropyridines |
| Acylnitroso compounds |
| Hydroxamic acids |
| Diacyloxabicyclooctenes |
| Dihydropyridodioxazinones |
| o-Quinone methide |
| 4-Piperidone monohydrate hydrochloride |
| 1,4-benzodiazepine |
| 1,4-diazepane |
| 1,4-oxazepane |
| 1,4-oxazepan-7-one |
| 1,4-oxazepan-7-one trifluoroacetate |
| 2,4-diaryl-1,4-oxazepan-7-ones |
| 3-allylpiperidine |
| 3-ethylpiperidine |
| 3-n-butylpiperidine |
| 3-alkyl- Q -piperideine |
| 3-alkylpiperidines |
| 2,3-dialkylpiperidines |
| 3-benzyl-2-methylpiperidine |
| 2-n-butylpiperidine |
| 3,3-diallylpiperidine |
| 1,3-diallylpiperidine |
| N-allylpiperidine |
| 1,3-diethylpiperidine |
| 1,3-diethyl- A -piperideine |
| 3,3-diethylpiperidine |
| N-n-butylpiperidine |
| 3,4-disubstituted pyrrolidines |
| 4-iodoanisole |
| cis-3,4-disubstituted piperidines |
| N-Boc-dihydropyridine |
| 1,4-oxazepane-2,5-dione |
| serratin |
| N-unsubstituted 1,4-oxazepane-2,5-dione |
| serratamolide |
| 2-alkylation |
| 2-arylation |
| pyrrolidine |
| 2-substituted analogues |
| 4-susbstiuted analogues |
| 3-substituted analogues |
| C alkylation |
| 1,2-dihydropyridines |
| alkyl triflates |
| Michael acceptors |
| iminium ion |
| tetrasubstituted carbon atoms |
| 1,4-diazepane derivatives |
| 1,4-oxazepane derivatives |
| N-propargylamines |
| p-toluenesulfonyl azide |
| copper iodide |
| triethylamine |
| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols |
| tolylsulfonyl azide |
| chiral N-propargyl-β-amino-α-methylene esters |
| Ph3PAuCl |
| Cu(OTf)2 |
| propargylic amides |
| allylic alcohols |
| [CpRu(NCCH3)3]PF6 |
| cyclic enamides |
| hemiaminal ethers |
| Rh2(R-TCPTAD)4 |
| Rh2(R-TPPTTL)4 |
| N-Boc-piperidine |
| N-brosyl-piperidine |
| Rh2(S-2-Cl-5-BrTPCP)4 |
| N-α-oxoarylacetyl-piperidines |
| N-Boc-tetrahydropyridine |
| N-chloro-piperidine |
| ~i-piperideine |
| enamide anion |
| ethylmagnes ium bromide |
| lithium diisopropylamide |
| alkylhalides |
| 2-n-butyl-3-methylpiperidine |
| N-Boc protecting group |
| bidentate AQ directing group |
| Pd(OAc)2 |
| AgOAc |
| N-Cbz derivatives |
| 1,4-benzodioxins |
| 4H-1,4-benzoxazines |
| bis-allyloxy precursors |
| bis-vinyloxy compounds |
| second generation Grubbs' catalyst (G2) |
| benzene-1,2-dithiol |
| 2-mercaptophenol |
| benzodithiin |
| 1,4-benzoxathiin |
| bis-azoaldehyde derivative |
| cyclohexyl amine |
| phenylhydrazine |
| 2,4-dimethylaniline |
| 4-methoxyaniline |
| aniline |
| 4-bromoaniline |
| bisazoimine derivatives |
| bis-1,3-oxazepine-4,7-dione |
| bisimine |
| phthalic anhydride |
| maleic anhydride |
| o-Toludine |
| 2-hydroxybenzaldehyde |
| 2,5-dimethoxybenzaldehyde |
| 4-chlorobenzaldehyde |
| benzaldehyde |
| 4-N,N-dimethylaminobenzaldehyde |
| propargylamines |
| flavanones |
| alkynyl o-quinone methide (o-AQM) |
| 4-phenylpiperidine |
| pyridine |
| acetyl chloride |
| oxalyl chloride |
| aluminium chloride |
| N-acetyl-4-phenylpiperidine |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-PIPERIDIN-4-YL-BENZOIC ACID |
| 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol |
| piperazine |
| 1,3,4-oxadiazole |
| chloroacetyl chloride |
| N′-(2-chloroacetyl)-3-hydroxybenzohydrazide |
| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol |
| SOC12 |
| POC13 |
| polyphosphoric acid |
| sulfuric acid |
| Burgess reagent |
| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol |
| NaH |
| K2CO3 |
| methyl 3-hydroxybenzoate |
| hydrazine hydrate |
| 3-hydroxybenzohydrazide |
| 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
| anilino-ester |
| propionyl chloride |
| anilido-ester |
| N-debenzylation |
| N-acylation |
| 4-(allyloxy)hepta-1,6-diynes |
| 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |
| Grubbs 1st generation precatalyst |
| ethene |
| Grubbs or Hoveyda–Grubbs 2nd generation precatalysts |
| 5-(allyloxy)nona-2,7-diyne |
| N-phenylmaleimide |
| oxaenediynes |
| dihydropyrans |
| methallyl |
| acryloyl |
| methacryloyl |
| arylboronic acids |
| phenyl pyridine-1(2H)-carboxylate |
| 3-substituted tetrahydropyridines |
| Rh(cod)(OH)]2 |
| L1 |
| Rh-complex II |
| 1-acyl-1,2-dihydropyridines |
| acylnitroso compds. |
| hydroxamic acids |
| CuCl |
| diacyloxabicyclooctenes |
| dihydropyridodioxazines |
| (alkoxycarbonyl)dihydropyridines |
| dihydropyridodioxazinones |
| (aminooxy)tetrahydropyridinols |
| o-methoxy phenyl derivative |
| di-tert-butyl analogue |
| α-(2,3-dihydrobenzofuran) piperidine |
| α-diphenyl ether substituted piperidine |
| N-Fluorobenzenesulfonimide (NFSI) |
| pyridine-oxazoline ligand |
| iodo-homoallylic alcohols |
| azobicyclic (pyrrolidone/cyclopropane) derivatives |
| pyridine borane ligand |
| WTp(NO)(PMe3)(η²-pyBH3) |
| η²-mesylpyridinium complex |
| methyl phenylacetate |
| erythro MPH analogues |
| Rh2( S-TPPTTL)4 |
| silacycloalkanes |
| cyclobutanes |
| amide α-carbon |
| O-silyl N,O-ketene acetal |
| silver-mediated addition |
| ene-carbamate |
| 1-azaallyl anions |
| 2-(hetero)aryl‐3‐benzylpiperidines |
| 2‐(hetero)aryl‐3‐allylpiperidines |
| N-sulfonyl aldimines |
| α-tertiary amine scaffolds |
| quinolinium |
| sulfonyl azides |
| aziridine ring |
| polycyclic phenols |
| B(C6F5)3 |
| acrylamides |
| disulfides |
| enamine |
| pyridinium |
| dihydropyridinone rings |
| N,O-ketene acetal |
| N-Boc-piperidine |
| Rh2(R-TCPTAD)4 |
| N-brosyl-piperidine |
| Rh2(R-TPPTTL)4 |
| 2-substitited analogues |
| N-α-oxoarylacetyl-piperidines |
| Rh2(S-2-Cl-5-BrTPCP)4 |
| 4-susbstiuted analogues |
| 3-substituted analogues |
| N-Boc-tetrahydropyridine |
| N-Boc-dihydropyridine |
| 1,2-dihydropyridine |
| alkyl triflates |
| Michael acceptors |
| iminium ion |
| tetrasubstituted carbon atoms |
| 1,4-oxazepane |
| 1,4-diazepane |
| N-propargylamines |
| 2,4-diaryl-1,4-oxazepan-7-ones |
| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols |
| tolylsulfonyl azide |
| chiral N-propargyl-β-amino-α-methylene esters |
| Ph3PAuCl |
| Cu(OTf)2 |
| propargylic amides |
| allylic alcohols |
| [CpRu(NCCH3)3]PF6 |
| cyclic enamides |
| hemiaminal ethers |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-PIPERIDIN-4-YL-BENZOIC ACID |
| This compound |
| 1,4-oxazepane derivatives |
| 1,4-oxazepan-7-one trifluoroacetate (OxPTFA) |
| 4-piperidone |
| Boc protection |
| Bayer-Villiger ring-expansion |
| OXONE® |
| Boc-deprotection |
| N-acylated-1,4-oxazepan-7-one (OxP) |
| 4-piperidone monohydrate hydrochloride |
| meta-chloroperoxybenzoic acid (mCPBA) |
| 4-tert-butoxycarbonyl-1,4-oxazepan-7-one (OxPBoc) |
| trifluoroacetic acid (TFA) |
| OxPMe |
| OxPBoc |
| 3-[(2-hydroxyethyl)amino]propanoic acid |
| 1,4-diazepane |
| pyrrole |
| pyridine |
| pyrazine |
| quinoline |
| imidazole |
| thiazoles |
| 1,4-benzodiazepine (BZD) |
| tetrazepam |
| diazepam |
| 2,4-disubstituted morpholines |
| 2,4-disubstituted 1,4-oxazepanes |
| 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives |
| iminosugars |
| alkaloids |
| tetrahydropyridines |
| grazoprevir |
| allyl amine |
| pyrroline |
| sulfonamide |
| quinoxaline |
| Exaltolide |
| macrolide |
| WCl6/Me4Sn |
| WCl6 |
| dimethyltitanocene (Cp2TiMe2) |
| decanolide |
| (−)-balanol |
| 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |
| 4-(allyloxy)hepta-1,6-diynes |
| Grubbs 1st generation precatalyst |
| ethene |
| Grubbs or Hoveyda–Grubbs 2nd generation precatalysts |
| 5-(allyloxy)nona-2,7-diyne |
| N-phenylmaleimide |
| oxaenediynes |
| dihydropyrans |
| methallyl |
| acryloyl |
| methacryloyl |
| norsalvinorin |
| cacospongionolide B |
| 1,4-benzodioxins |
| 4H-1,4-benzoxazines |
| bis-allyloxy precursors |
| bis-vinyloxy compounds |
| second generation Grubbs' catalyst (G2) |
| benzene-1,2-dithiol |
| 2-mercaptophenol |
| benzodithiin |
| 1,4-benzoxathiin |
| nitro catalyst Ru12 |
| 1,4-benzodioxanes |
| bis-azoaldehyde derivative |
| cyclohexyl amine |
| phenylhydrazine |
| 2,4-dimethylaniline |
| 4-methoxyaniline |
| aniline |
| 4-bromoaniline |
| bisazoimine derivatives |
| bis-1,3-oxazepine - 4,7- dione |
| bis -1,3-oxazepine -4,7-dione |
| bisimine |
| phthalic anhydride |
| maleic anhydride |
| o-Toludine |
| 2- hydroxybenzaldehyde |
| 2,5-dimethoxybenzaldehyde |
| 4-chlorobenzaldehyde |
| benzaldehyde |
| 4-N,N-dimethylaminobenzaldehyde |
| fumaric acid |
| malic acid |
| phosphatranes |
| tocopherol |
| proline |
| hydroxyaldehyde |
| hemiacetal |
| propargylamines |
| flavanones |
| alkynyl o-quinone methide (o-AQM) |
| enolate |
| α,β-unsaturated carbonyl |
| Michael adduct |
| beta-ketoesters |
| malonates |
| beta-cyanoesters |
| water |
| alcohols |
| amines |
| enamines |
| α,β-unsaturated carbonyl compound |
| 1,6-addition reactions |
| 1,6-Michael reaction |
| 𝛿-diunsaturated Michael acceptor |
| malonic ester |
| enone |
| NaOCH3 |
| cyano (CN) |
| nitro (NO2) |
| thiolates (RS(-)) |
| dialkylcuprates |
| Grignard reagents |
| organolithium reagents |
| LiAlH4 |
| tropinone |
| arcutane |
| atropurpuran |
| arcutine |
| Aconitum arcuatam Maxim |
| arcutinine |
| arcutinidine |
| aconicarmicharcutinium |
| Aconitum carmichaelii Debx |
| 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol |
| piperazine |
| piperidine |
| 1,3,4-oxadiazole |
| chloroacetyl chloride |
| N′-(2-chloroacetyl)-3-hydroxybenzohydrazide (4) |
| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (5) |
| SOC12 |
| POC13 |
| polyphosphoric acid |
| sulfuric acid |
| Burgess reagent |
| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives (7a–7d) |
| NaH |
| K2CO3 |
| methyl 3-hydroxybenzoate |
| hydrazine hydrate |
| 3-hydroxybenzohydrazide (2) |
| methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
| anilino-ester 5 |
| propionyl chloride |
| anilido-ester6 |
| N-debenzylation of6 |
| N-acylation of anilino-ester 5 |
| 4-phenylpiperidine |
| pyridine |
| acetyl chloride |
| oxalyl chloride |
| aluminium chloride |
| N-acetyl-4-phenylpiperidine |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-PIPERIDIN-4-YL-BENZOIC ACID |
| This compound |
| aryl, heteroaryl, or vinyl boronic acids |
| phenyl pyridine-1(2H)-carboxylate |
| 3-substituted tetrahydropyridines |
| Preclamol |
| Niraparib |
| Rh(cod)(OH)]2 |
| L1 |
| Rh-complex II |
| phenyl boronic acid |
| 1-acyl-1,2-dihydropyridines |
| acylnitroso compds. |
| hydroxamic acids |
| CuCl |
| diacyloxabicyclooctenes |
| hetero-Cope rearrangements |
| dihydropyridodioxazines |
| (alkoxycarbonyl)dihydropyridines |
| dihydropyridodioxazinones |
| (aminooxy)tetrahydropyridinols |
| o-methoxy phenyl derivative 2h |
| di-tert-butyl analogue 2i |
| α-(2,3-dihydrobenzofuran) piperidine 2j |
| α-diphenyl ether substituted piperidine 2k |
| halides; 2l |
| N-Fluorobenzenesulfonimide (NFSI) |
| pyridine-oxazoline ligand |
| iodo-homoallylic alcohols |
| azobicyclic (pyrrolidone/cyclopropane) derivatives |
| pyridine borane ligand |
| WTp(NO)(PMe3)(η²-pyBH3) |
| η²-mesylpyridinium complex |
| methyl phenylacetate |
| erythro MPH analogues |
| Rh2( S-TPPTTL)4 |
| silacycloalkanes |
| cyclobutanes |
| amide α-carbon |
| O-silyl N,O-ketene acetal |
| silver-mediated addition |
| ene-carbamate |
| 1-azaallyl anions |
| 2-(hetero)aryl‐3‐benzylpiperidines |
| 2‐(hetero)aryl‐3‐allylpiperidines |
| N-sulfonyl aldimines |
| α-tertiary amine scaffolds |
| quinolinium |
| sulfonyl azides |
| aziridine ring |
| polycyclic phenols |
| B(C6F5)3 |
| acrylamides |
| disulfides |
| enamine |
| pyridinium |
| dihydropyridinone rings |
| N,O-ketene acetal |
| N-Boc-piperidine |
| Rh2(R-TCPTAD)4 |
| N-brosyl-piperidine |
| Rh2(R-TPPTTL)4 |
| 2-substitited analogues |
| N-α-oxoarylacetyl-piperidines |
| Rh2(S-2-Cl-5-BrTPCP)4 |
| 4-susbstiuted analogues |
| 3-substituted analogues |
| N-Boc-tetrahydropyridine |
| N-Boc-dihydropyridine |
| 1,2-dihydropyridine |
| alkyl triflates |
| Michael acceptors |
| iminium ion |
| tetrasubstituted carbon atoms |
| 1,4-oxazepane |
| 1,4-diazepane |
| N-propargylamines |
| 2,4-diaryl-1,4-oxazepan-7-ones |
| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols |
| tolylsulfonyl azide |
| chiral N-propargyl-β-amino-α-methylene esters |
| Ph3PAuCl |
| Cu(OTf)2 |
| propargylic amides |
| allylic alcohols |
| [Cp*Ru(NCCH3)3]PF6 |
| cyclic enamides |
| hemiaminal ethers |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-PIPERIDIN-4-YL-BENZOIC ACID |
| This compound |
| 1,4-oxazepane derivatives |
| 1,4-oxazepan-7-one trifluoroacetate (OxPTFA) |
| 4-piperidone |
| Boc protection |
| Bayer-Villiger ring-expansion |
| OXONE® |
| Boc-deprotection |
| N-acylated-1,4-oxazepan-7-one (OxP) |
| 4-piperidone monohydrate hydrochloride |
| meta-chloroperoxybenzoic acid (mCPBA) |
| 4-tert-butoxycarbonyl-1,4-oxazepan-7-one (OxPBoc) |
| trifluoroacetic acid (TFA) |
| OxPMe |
| OxPBoc |
| 3-[(2-hydroxyethyl)amino]propanoic acid |
| 1,4-diazepane |
| pyrrole |
| pyridine |
| pyrazine |
| quinoline |
| imidazole |
| thiazoles |
| 1,4-benzodiazepine (BZD) |
| tetrazepam |
| diazepam |
| 2,4-disubstituted morpholines |
| 2,4-disubstituted 1,4-oxazepanes |
| 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives |
| iminosugars |
| alkaloids |
| tetrahydropyridines |
| grazoprevir |
| allyl amine |
| pyrroline |
| sulfonamide |
| quinoxaline |
| Exaltolide |
| macrolide |
| WCl6/Me4Sn |
| WCl6 |
| dimethyltitanocene (Cp2TiMe2) |
| decanolide |
| (−)-balanol |
| 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |
| 4-(allyloxy)hepta-1,6-diynes |
| Grubbs 1st generation precatalyst |
| ethene |
| Grubbs or Hoveyda–Grubbs 2nd generation precatalysts |
| 5-(allyloxy)nona-2,7-diyne |
| N-phenylmaleimide |
| oxaenediynes |
| dihydropyrans |
| methallyl |
| acryloyl |
| methacryloyl |
| norsalvinorin |
| cacospongionolide B |
| 1,4-benzodioxins |
| 4H-1,4-benzoxazines |
| bis-allyloxy precursors |
| bis-vinyloxy compounds |
| second generation Grubbs' catalyst (G2) |
| benzene-1,2-dithiol |
| 2-mercaptophenol |
| benzodithiin |
| 1,4-benzoxathiin |
| nitro catalyst Ru12 |
| 1,4-benzodioxanes |
| bis-azoaldehyde derivative |
| cyclohexyl amine |
| phenylhydrazine |
| 2,4-dimethylaniline |
| 4-methoxyaniline |
| aniline |
| 4-bromoaniline |
| bisazoimine derivatives |
| bis-1,3-oxazepine - 4,7- dione |
| bis -1,3-oxazepine -4,7-dione |
| bisimine |
| phthalic anhydride |
| maleic anhydride |
| o-Toludine |
| 2- hydroxybenzaldehyde |
| 2,5-dimethoxybenzaldehyde |
| 4-chlorobenzaldehyde |
| benzaldehyde |
| 4-N,N-dimethylaminobenzaldehyde |
| fumaric acid |
| malic acid |
| phosphatranes |
| tocopherol |
| proline |
| hydroxyaldehyde |
| hemiacetal |
| propargylamines |
| flavanones |
| alkynyl o-quinone methide (o-AQM) |
| enolate |
| α,β-unsaturated carbonyl |
| Michael adduct |
| beta-ketoesters |
| malonates |
| beta-cyanoesters |
| water |
| alcohols |
| amines |
| enamines |
| α,β-unsaturated carbonyl compound |
| 1,6-addition reactions |
| 1,6-Michael reaction |
| 𝛿-diunsaturated Michael acceptor |
| malonic ester |
| enone |
| NaOCH3 |
| cyano (CN) |
| nitro (NO2) |
| thiolates (RS(-)) |
| dialkylcuprates |
| Grignard reagents |
| organolithium reagents |
| LiAlH4 |
| tropinone |
| arcutane |
| atropurpuran |
| arcutine |
| Aconitum arcuatam Maxim |
| arcutinine |
| arcutinidine |
| aconicarmicharcutinium |
| Aconitum carmichaelii Debx |
| 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol |
| piperazine |
| piperidine |
| 1,3,4-oxadiazole |
| chloroacetyl chloride |
| N′-(2-chloroacetyl)-3-hydroxybenzohydrazide (4) |
| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (5) |
| SOC12 |
| POC13 |
| polyphosphoric acid |
| sulfuric acid |
| Burgess reagent |
| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives (7a–7d) |
| NaH |
| K2CO3 |
| methyl 3-hydroxybenzoate |
| hydrazine hydrate |
| 3-hydroxybenzohydrazide (2) |
| methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
| anilino-ester 5 |
| propionyl chloride |
| anilido-ester6 |
| N-debenzylation of6 |
| N-acylation of anilino-ester 5 |
| 4-phenylpiperidine |
| pyridine |
| acetyl chloride |
| oxalyl chloride |
| aluminium chloride |
| N-acetyl-4-phenylpiperidine |
| 1-(4-Phenyl-piperidin-1-yl)-ethanone |
| 4-PIPERIDIN-4-YL-BENZOIC ACID |
Stereochemical Control in Piperidine Derivatization
The synthesis of 3-substituted piperidines with high stereochemical purity is a critical precursor to constructing enantiomerically pure this compound. The biological activity of chiral piperidines is often dependent on the specific stereoisomer. acs.org Consequently, a variety of stereoselective synthetic methods have been developed.
Key strategies for achieving stereochemical control include:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids. For instance, L-glutamic acid can be converted into enantiopure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving diesterification, reduction, tosylation, and cyclization. niscpr.res.in
Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate offers a powerful route to enantioenriched 3-substituted piperidines. acs.org This three-step process, involving partial pyridine reduction, Rh-catalyzed asymmetric functionalization, and a final reduction, demonstrates broad functional group tolerance. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. For example, N-galactosylpyridinone derivatives undergo nucleophilic addition with high regio- and stereoselectivity to introduce substituents at the 3- and 4-positions. researchgate.net
Catalyst-Controlled C-H Functionalization: Directing group strategies and specific rhodium catalysts can achieve site-selective and stereoselective C-H functionalization on the piperidine ring itself, allowing for the introduction of substituents at the C-2, C-3, or C-4 positions. nih.gov For 3-substituted analogues, an indirect method involving cyclopropanation of an N-Boc-tetrahydropyridine followed by stereoselective ring-opening has been employed. nih.gov
Table 1: Comparison of Stereoselective Methods for 3-Substituted Piperidine Synthesis
| Method | Key Reagents/Catalysts | General Approach | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Carbometalation | Pyridine, Phenyl Chloroformate, NaBH₄, Arylboronic Acids, Rh-catalyst (e.g., [Rh(cod)Cl]₂ with chiral ligand) | Three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric cross-coupling, and final reduction/deprotection. | High enantioselectivity and broad functional group tolerance. | acs.org |
| Chiral Pool Synthesis | L-Glutamic Acid, (Boc)₂O, NaBH₄, TsCl, various amines | Transformation of a natural amino acid into the chiral piperidine core over several steps. | Access to enantiomerically pure products from inexpensive starting materials. | niscpr.res.in |
| Chiral Auxiliary | 2-Pyridone, Galactosyl auxiliary, Organometallic reagents | Auxiliary directs diastereoselective nucleophilic addition to a pyridone derivative. | High diastereoselectivity controlled by the auxiliary. | researchgate.net |
| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilylenol ether, Aldehydes, Chiral α-methyl benzylamine, Sn(OTf)₂ | Three-component reaction to form a chiral dihydropyridinone intermediate, which is then reduced. | Rapid assembly of multi-substituted chiral piperidines. | rsc.org |
Coupling and Bridging Strategies for Conjugation of the Piperidine and 1,4-Oxazepane Moieties
The central challenge in synthesizing this compound is the formation of the C-N bond linking the 3-position of the piperidine ring to the nitrogen atom of the 1,4-oxazepane ring. Several classical and modern synthetic strategies can be employed for this key transformation.
Reductive Amination: A common and effective method involves the reaction of a 3-oxopiperidine derivative (with a suitable N-protecting group) with 1,4-oxazepane in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This forms the desired C-N bond directly. Subsequent deprotection of the piperidine nitrogen yields the final product.
Nucleophilic Substitution: This strategy involves reacting 1,4-oxazepane with a piperidine ring that has a leaving group at the 3-position. For example, a protected 3-halopiperidine or 3-tosyloxypiperidine can be displaced by the secondary amine of 1,4-oxazepane, typically in the presence of a base and a suitable solvent.
Transition-Metal-Catalyzed Cross-Coupling: Modern methods such as the Buchwald-Hartwig amination offer a highly versatile route. acs.org This reaction would couple 1,4-oxazepane with a protected 3-halopiperidine or 3-triflyloxypiperidine using a palladium or copper catalyst with a specialized ligand. acs.orgnih.gov These methods are known for their high efficiency and tolerance of various functional groups, but often require careful optimization of the catalyst, ligand, and reaction conditions. acs.org
Borrowing Hydrogen Catalysis: An emerging sustainable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. researchgate.net This method could, in principle, couple 3-hydroxypiperidine (B146073) with 1,4-oxazepane. A transition-metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily oxidizes the alcohol to an intermediate aldehyde, which then undergoes reductive amination with the oxazepane, regenerating the catalyst and producing water as the only byproduct. researchgate.net
Table 2: Overview of C-N Bond Forming Strategies
| Strategy | Piperidine Precursor | Oxazepane Reagent | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Reductive Amination | N-Boc-3-oxopiperidine | 1,4-Oxazepane | NaBH(OAc)₃, Acetic Acid | General Method |
| Nucleophilic Substitution | N-Boc-3-bromopiperidine | 1,4-Oxazepane | K₂CO₃ or Cs₂CO₃, ACN or DMF | nih.gov |
| Buchwald-Hartwig Amination | N-Boc-3-bromopiperidine | 1,4-Oxazepane | Pd₂(dba)₃, Buchwald ligand (e.g., XPhos), NaOtBu | acs.orgnih.gov |
| Borrowing Hydrogen | N-Boc-3-hydroxypiperidine | 1,4-Oxazepane | Manganese or Ruthenium pincer complex, base | researchgate.net |
Optimization of Reaction Conditions for Improved Efficiency and Yields
Achieving high yields and purity in the synthesis of this compound requires meticulous optimization of reaction conditions for the key coupling step. Factors such as the choice of solvent, base, catalyst, temperature, and reaction time can dramatically influence the outcome.
For instance, in a nucleophilic substitution or a Buchwald-Hartwig coupling, a systematic screening of parameters is essential. The choice of base is critical; stronger bases like sodium tert-butoxide are often required for C-N couplings, while milder inorganic bases like potassium or cesium carbonate may suffice for substitutions, with the choice impacting side reactions. nih.gov Solvents also play a crucial role, with polar aprotic solvents like DMF, DMSO, or ACN often facilitating these reactions, while ethereal solvents like dioxane or THF are common in metal-catalyzed processes. nih.govresearchgate.net
The catalyst system in a cross-coupling reaction—comprising the metal precursor and the ligand—must be carefully selected. Different generations of phosphine (B1218219) ligands have been developed to improve catalytic activity, stability, and substrate scope. Temperature control is also vital to balance reaction rate with catalyst decomposition and byproduct formation. researchgate.net
Table 3: Hypothetical Optimization of a Nucleophilic Substitution Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference for Analogy |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (2.0) | ACN | 80 | 24 | 45 | nih.gov |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 18 | 62 | nih.gov |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 24 | 55 | nih.gov |
| 4 | Cs₂CO₃ (2.0) | DMF | 80 | 16 | 78 | nih.gov |
| 5 | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 85 | researchgate.net |
Development of Novel and Sustainable Synthetic Pathways
Modern synthetic chemistry emphasizes the development of "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize safer reagents. nih.govrasayanjournal.co.in These principles are highly relevant to the synthesis of complex molecules like this compound.
Sustainable approaches can be integrated at various stages of the synthesis:
Renewable Feedstocks: The piperidine core, traditionally derived from fossil fuels, can now be synthesized from biomass. rsc.org For example, catalytic processes have been developed to convert the bio-based platform chemical furfural (B47365) into piperidine via reductive amination and ring rearrangement. nih.gov
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. As mentioned, transition-metal-catalyzed C-N coupling and borrowing hydrogen reactions are prime examples. nih.govresearchgate.net Electrocatalysis is also emerging as a powerful tool for C-N bond formation under mild conditions, avoiding bulk chemical oxidants or reductants. acs.org
Greener Solvents: Efforts are ongoing to replace hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and catalytic systems that function in aqueous media are highly sought after. rsc.org Supercritical fluids or ionic liquids also represent potential, albeit more complex, alternatives. rasayanjournal.co.in
Table 4: Conventional vs. Sustainable Synthetic Approaches
| Synthetic Step | Conventional Method | Sustainable Alternative | Green Advantage | Reference |
|---|---|---|---|---|
| Piperidine Synthesis | Hydrogenation of petroleum-based pyridine. | Catalytic conversion of biomass-derived furfural. | Use of renewable feedstock. | rsc.orgnih.gov |
| C-N Coupling | Nucleophilic substitution with alkyl halides. | Borrowing hydrogen catalysis with alcohols. | Higher atom economy; water as the only byproduct. | researchgate.net |
| Reaction Activation | Conventional heating (oil bath). | Microwave irradiation. | Drastically reduced reaction times, energy efficiency. | mdpi.com |
| Redox Reactions | Use of stoichiometric oxidants/reductants. | Electrocatalysis. | Avoids chemical redox agents, uses electricity as a "reagent". | acs.org |
Spectroscopic Elucidation Techniques for Molecular Architecture
A complete spectroscopic analysis is fundamental to determining the precise molecular architecture of a compound like this compound. However, specific experimental data for this compound is not available in the reviewed scientific literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Detailed ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ) and coupling constants (J), are necessary to map the connectivity of atoms within the this compound molecule. This would involve assigning specific resonance signals to each hydrogen and carbon atom in the piperidine and 1,4-oxazepane rings. Without experimental spectra, these assignments remain undetermined.
Two-dimensional NMR techniques are critical for confirming the structural assignments made from 1D NMR. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between carbon and hydrogen atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of atoms, which is crucial for conformational analysis. The absence of published 2D NMR data for this compound precludes this level of structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, with a presumed molecular formula of C₁₀H₂₀N₂O, HRMS would provide a highly accurate mass measurement, confirming its elemental composition. No specific HRMS data for this compound has been found in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of C-N, C-O, C-H, and N-H bonds. While general spectral regions for these functional groups are known, specific experimental spectra for this compound are required for a detailed analysis of its vibrational modes.
X-ray Crystallographic Analysis for Solid-State Three-Dimensional Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation of this compound. A search of crystallographic databases did not yield any entries for this compound, meaning its solid-state structure has not been publicly reported.
Determination of Absolute Configuration
The piperidine ring in this compound possesses a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(piperidin-3-yl)-1,4-oxazepane. The determination of the absolute configuration of a chiral compound is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities.
Several analytical techniques can be employed to determine the absolute configuration of chiral molecules. X-ray crystallography of a single crystal is the most definitive method. By analyzing the diffraction pattern of X-rays passing through a crystal of a single enantiomer (or a derivative containing a known chiral center), the precise spatial arrangement of atoms can be determined, unequivocally establishing the absolute stereochemistry. nih.gov For instance, in the structural elucidation of other piperidine derivatives, X-ray crystallography has been successfully used to assign the absolute configuration. researchgate.net
Another powerful technique is nuclear magnetic resonance (NMR) spectroscopy, particularly using nuclear Overhauser effect (nOe) experiments. mdpi.com By measuring the through-space interactions between protons, the relative stereochemistry of a molecule can be established. When combined with a known stereocenter within the molecule or by using chiral derivatizing agents, the absolute configuration can be inferred. nih.govmdpi.com
Chiral chromatography is also a widely used method for separating enantiomers and can be used to determine the absolute configuration by comparing the retention times with those of authenticated standards.
Table 1: Illustrative Data for Absolute Configuration Determination
| Method | Parameter | Observation for a Hypothetical Enantiomer |
| X-ray Crystallography | Flack Parameter | A value close to 0 for a given enantiomer confirms the assigned (R) or (S) configuration. |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | Comparison with theoretically calculated spectra for the (R) and (S) enantiomers allows for assignment. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention Time | The enantiomer elutes at a specific time on a chiral column, which can be compared to a known standard. |
Intermolecular Interactions in the Crystalline Lattice
In the solid state, molecules of this compound will arrange themselves into a crystalline lattice, stabilized by a network of intermolecular interactions. These interactions dictate the crystal packing, melting point, solubility, and other macroscopic properties of the compound. The principal intermolecular forces at play would be hydrogen bonding and van der Waals interactions.
The secondary amine in the piperidine ring is a hydrogen bond donor, while the nitrogen and oxygen atoms of the 1,4-oxazepane ring, as well as the nitrogen of the piperidine ring, can act as hydrogen bond acceptors. This allows for the formation of a variety of intermolecular hydrogen bonds, such as N-H···N and N-H···O. These interactions are crucial in defining the supramolecular assembly of the molecules in the crystal. The analysis of crystal structures of related compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveals the significance of such hydrogen bonds in the crystal packing. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | Piperidine N-H | Oxazepane O | ~2.8 - 3.2 |
| Hydrogen Bond | Piperidine N-H | Oxazepane N | ~2.9 - 3.3 |
| Hydrogen Bond | Piperidine N-H | Piperidine N (of another molecule) | ~2.9 - 3.3 |
| van der Waals | Various C-H groups | Various atoms | >3.0 |
Conformational Landscape and Energetics of this compound
The flexibility of the piperidine and 1,4-oxazepane rings, along with rotation around the bond connecting them, results in a complex conformational landscape for this compound. Understanding the preferred conformations and the energy barriers between them is essential for predicting its behavior in different environments.
Ring Puckering and Conformational Analysis of the 1,4-Oxazepane Ring
The seven-membered 1,4-oxazepane ring is non-planar and can adopt a variety of puckered conformations to minimize steric and torsional strain. Unlike six-membered rings, which predominantly exist in chair conformations, seven-membered rings often have multiple low-energy conformations, such as boat and twist-boat forms, with relatively small energy differences between them. nih.gov The exact preferred conformation can be influenced by the nature and position of substituents.
The puckering of a ring can be quantitatively described by Cremer-Pople puckering parameters. smu.edusmu.edu For a seven-membered ring, there are four puckering amplitudes (q₂, q₃, q₄, q₅) and four phase angles (φ₂, φ₃, φ₄, φ₅) that define its conformation. Computational modeling and NMR spectroscopic data are valuable tools for determining the most stable conformations and the puckering parameters. For related seven-membered heterocyclic rings like 1,4-diazepanes, twist-boat conformations have been identified as low-energy structures. nih.gov
Table 3: Hypothetical Cremer-Pople Puckering Parameters for a Low-Energy Conformation of the 1,4-Oxazepane Ring
| Puckering Parameter | Value |
| q₂ (Å) | 0.5 |
| q₃ (Å) | 0.3 |
| φ₂ (°) | 90 |
| φ₃ (°) | 180 |
Preferred Conformations of the Piperidine Moiety
The six-membered piperidine ring is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. In this chair conformation, substituents can be oriented in either an axial or equatorial position. The 1,4-oxazepanyl substituent at the C3 position of the piperidine ring can therefore exist in either an equatorial or an axial orientation.
Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions. mdpi.com Therefore, it is highly probable that the most stable conformation of this compound will have the 1,4-oxazepanyl group in an equatorial position on the piperidine ring. The conformational preferences of substituted piperidines can be influenced by a variety of factors, including steric hindrance and electronic effects. researchgate.net
Rotational Barriers and Dynamic Exchange Phenomena
Rotation around the single bond connecting the C3 atom of the piperidine ring and the nitrogen atom of the 1,4-oxazepane ring is another important conformational feature. This rotation is not entirely free and is associated with an energy barrier. The magnitude of this rotational barrier determines the rate of interconversion between different rotational isomers (rotamers).
The rotational barrier can be influenced by steric hindrance between the two rings and by electronic effects. Variable temperature NMR (VT-NMR) spectroscopy is a key technique for studying such dynamic processes. rsc.orgnih.gov By monitoring changes in the NMR spectrum as a function of temperature, the coalescence temperature can be determined, from which the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Computational methods can also be employed to calculate the potential energy surface for the rotation and to identify the transition state structures. nih.govresearchgate.net
Table 4: Hypothetical Rotational Energy Barriers for the C-N Bond in this compound
| Parameter | Hypothetical Value (kcal/mol) |
| Rotational Barrier (Equatorial Conformer) | 8 - 12 |
| Rotational Barrier (Axial Conformer) | 10 - 15 |
| Energy Difference (Equatorial vs. Axial) | 1 - 2 |
Unveiling the Digital Twin: A Computational Exploration of this compound
Despite its presence in chemical databases, the specific molecule this compound has not been the subject of dedicated computational chemistry or molecular modeling studies in publicly available scientific literature. Therefore, a detailed analysis based on existing research findings is not possible at this time.
This article will, however, explore the theoretical framework and computational methodologies that would be applied to investigate the chemical behavior of this compound. This provides a roadmap for future research into this and similar heterocyclic compounds.
Structure Activity Relationship Sar Studies of 4 Piperidin 3 Yl 1,4 Oxazepane Derivatives
Design Principles for Systematic Structural Modification
The foundation of any SAR study lies in the systematic chemical modification of a lead compound. For 4-(piperidin-3-yl)-1,4-oxazepane, a logical approach would involve the independent and combined modification of its constituent rings.
Variation of Substituents on the Piperidine (B6355638) Ring and their Positional Effects
The piperidine moiety offers several avenues for substitution. The secondary amine is a prime candidate for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's polarity, basicity, and potential for hydrogen bonding. Furthermore, the carbon atoms of the piperidine ring could be substituted to explore the impact of steric bulk and to introduce additional pharmacophoric features. A systematic investigation would involve the synthesis and biological evaluation of analogues with substituents at various positions to map the steric and electronic tolerance of the target protein's binding pocket.
A hypothetical data table for such a study would resemble the following:
| Position of Substitution | R-Group | Biological Activity (IC₅₀/EC₅₀) |
| N1 of Piperidine | -H (Parent) | Baseline |
| N1 of Piperidine | -CH₃ | To be determined |
| N1 of Piperidine | -C(=O)CH₃ | To be determined |
| C2 of Piperidine | -CH₃ | To be determined |
| C4 of Piperidine | =O | To be determined |
Impact of Stereochemistry on Biological Interactions
The connection of the piperidine ring at its 3-position to the 1,4-oxazepane (B1358080) nitrogen creates a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. A crucial aspect of the SAR study would be the synthesis and evaluation of the individual enantiomers to determine if the biological activity is stereospecific. This would provide critical insights into the three-dimensional requirements of the target binding site.
Correlation of Structural Features with Mechanistic Biological Effects
The data generated from systematic modifications would be instrumental in understanding the mechanistic basis of the compound's biological effects.
Elucidation of Structural Requirements for Target Recognition
A comprehensive SAR study would ultimately lead to a model that describes the structural requirements for optimal target recognition. This model would detail the preferred physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) of the substituents at different positions of the scaffold. Such a model is invaluable for the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
A prospective data table summarizing these requirements might look as follows:
| Structural Feature | Inferred Requirement for Activity | Supporting Evidence |
| Piperidine N1 Substituent | Small, lipophilic group | Hypothetical finding from SAR |
| 1,4-Oxazepane Ring | Unsubstituted preferred | Hypothetical finding from SAR |
| Stereochemistry at Piperidine C3 | (R)-enantiomer more active | Hypothetical finding from chiral separation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
The application of QSAR modeling to the this compound scaffold would be a critical step in the optimization of its derivatives for a specific biological target. This process involves the use of statistical methods to correlate variations in the physicochemical properties of the compounds with their biological activities.
Development of Predictive Models for Mechanistic Activity
The initial phase in developing a predictive QSAR model is the generation and curation of a dataset. For the this compound series, this would involve synthesizing a range of derivatives with diverse substitutions on both the piperidine and oxazepane rings. The biological activity of each compound, such as its binding affinity or inhibitory concentration (IC50) against a particular enzyme or receptor, would then be determined.
Once a dataset is established, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:
Topological descriptors: Which describe the connectivity of atoms.
Geometrical descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Which describe properties like charge distribution and orbital energies.
Hydrophobic descriptors: Which quantify the molecule's lipophilicity.
Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity.
For a hypothetical series of this compound derivatives targeting a specific kinase, a QSAR model might take the form of the following equation:
pIC50 = c0 + c1logP + c2TPSA + c3*NHD + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, NHD is the number of hydrogen bond donors, and c0, c1, c2, c3 are the coefficients determined by the regression analysis.
Interactive Data Table: Hypothetical Dataset for QSAR Analysis of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | logP | TPSA (Ų) | pIC50 |
| 1 | H | H | 1.5 | 65.2 | 5.8 |
| 2 | CH3 | H | 2.0 | 65.2 | 6.2 |
| 3 | Cl | H | 2.2 | 65.2 | 6.5 |
| 4 | H | OCH3 | 1.6 | 74.4 | 6.1 |
| 5 | H | F | 1.6 | 65.2 | 5.9 |
| 6 | CH3 | OCH3 | 2.1 | 74.4 | 6.6 |
| 7 | Cl | OCH3 | 2.3 | 74.4 | 7.0 |
| 8 | OCH3 | H | 1.4 | 74.4 | 6.3 |
This table illustrates the type of data required to build a QSAR model. The pIC50 values would be experimentally determined, and the descriptors (logP, TPSA) would be calculated using computational software.
Validation of QSAR Methodologies for Future Design
The predictive power and robustness of a developed QSAR model must be rigorously validated before it can be reliably used to guide the design of new, more potent compounds. Validation is typically performed using both internal and external methods.
Internal validation techniques assess the stability and predictive accuracy of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. A high cross-validated correlation coefficient (q²) indicates a robust model.
External validation is considered the most stringent test of a model's predictive ability. In this process, the initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set, which were not used in its development, is then evaluated. A high predictive correlation coefficient (R²_pred) for the external test set provides confidence in the model's utility for predicting the activity of novel compounds.
The applicability domain of the model must also be defined. This defines the chemical space in which the model can make reliable predictions. When designing new derivatives, it is crucial to ensure they fall within this domain.
Should relevant experimental data for this compound derivatives become available, these established QSAR methodologies would provide a powerful framework for accelerating the discovery of new drug candidates.
Mechanistic Investigations of Biological Interactions of 4 Piperidin 3 Yl 1,4 Oxazepane
Target Identification and Validation in Biochemical Systems
While the specific compound 4-(piperidin-3-yl)-1,4-oxazepane has been highlighted for its potential action on PRMT5, a detailed profile of its broader biological targets is not yet established in accessible research.
Receptor Binding Affinity Profiling (e.g., Histamine (B1213489) Receptors, Dopamine (B1211576) Receptors, GPCRs)
There is currently no publicly available data detailing the receptor binding affinity of this compound for common targets such as histamine receptors, dopamine receptors, or other G-protein coupled receptors (GPCRs).
Enzyme Inhibition or Activation Kinetics (e.g., Proteases, Hydrolases, Choline (B1196258) Transporter)
The compound has been identified within a class of molecules that are potential inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is an enzyme that plays a crucial role in cell growth and proliferation, and its inhibition is a therapeutic strategy being explored for cancer treatment. google.com However, specific kinetic data, such as IC50 or Ki values, detailing the potency and mechanism of inhibition of this compound against PRMT5 or other enzymes like proteases, hydrolases, or the choline transporter, are not available in the reviewed literature.
Protein-Ligand Interaction Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published studies using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the direct binding interactions between this compound and its potential protein targets.
Molecular Recognition and Ligand-Target Complex Formation
Without experimental data from interaction assays or structural biology, the specific details of how this compound recognizes and binds to its targets remain speculative.
Analysis of Binding Sites and Interaction Hotspots (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Detailed analysis of the binding site of this compound on PRMT5 or other potential targets is not available. Such an analysis would typically involve computational modeling or co-crystallography studies to identify key interactions like hydrogen bonds and hydrophobic contacts, which have not been published for this specific compound.
Investigation of Allosteric Modulation Mechanisms
There is no information in the public domain to suggest or confirm that this compound acts through an allosteric modulation mechanism on any of its potential biological targets.
Cellular Pathway Modulation in In Vitro Models
In vitro models are essential for the initial characterization of a compound's biological activity. These systems, typically utilizing cultured human cell lines, allow for a detailed examination of how a compound influences specific cellular processes in a controlled environment.
A primary step in mechanistic analysis is to determine if a compound affects key intracellular signaling cascades, which govern cell fate and function. Piperidine (B6355638) derivatives have been shown to modulate a variety of these pathways.
For instance, a series of N-(piperidine-4-yl)benzamide derivatives were found to exert antitumor activity by influencing the p53/p21-dependent pathway. In HepG2 liver cancer cells, the lead compound from this series inhibited the expression of cyclin B1 and enhanced the expression of the tumor suppressor proteins p21 and p53, leading to cell cycle arrest. nih.gov
In the context of inflammation, other piperidine-based scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses by activating caspase-1 and releasing proinflammatory cytokines like Interleukin-1β (IL-1β). nih.govmdpi.com A study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives demonstrated their ability to inhibit IL-1β release in lipopolysaccharide (LPS) and ATP-stimulated human macrophage-like THP-1 cells, indicating direct modulation of this critical inflammatory pathway. nih.govresearchgate.net
| Compound Derivative | Cell Line | Assay | Key Finding (at 10 µM) |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 1) nih.gov | THP-1 | LPS/ATP-induced IL-1β Release | 19.4 ± 0.4% inhibition of IL-1β release. |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 9) nih.gov | THP-1 | LPS/ATP-induced IL-1β Release | Concentration-dependent inhibition of IL-1β release. |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 13) nih.gov | THP-1 | LPS/ATP-induced IL-1β Release | Concentration-dependent inhibition of IL-1β release. |
This table presents data for illustrative piperidine-based NLRP3 inhibitors to demonstrate how signaling cascade modulation is assessed.
The piperidine moiety is also found in compounds that target ion channels and transporters, which are critical for maintaining cellular homeostasis and neuronal communication. The high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of CHT. nih.gov The lead compound, ML352 , was characterized as a potent and selective noncompetitive inhibitor, demonstrating that piperidine-containing structures can effectively modulate transporter function. nih.govacs.org
| Compound | System | Assay | Inhibitory Potency (Kᵢ) |
| ML352 | HEK 293 Cells (human CHT) acs.org | [³H]choline Uptake | 92 ± 2.8 nM |
| ML352 | Mouse Forebrain Synaptosomes acs.org | [³H]choline Uptake | 166 ± 12 nM |
This table shows the inhibitory activity of ML352, a piperidine-containing compound, on the choline transporter.
A crucial aspect of drug discovery, particularly in oncology, is evaluating a compound's effect on cell proliferation and its ability to induce programmed cell death (apoptosis). The piperidine scaffold is a common feature in molecules designed for this purpose. encyclopedia.pubnih.gov
Studies on (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives revealed potent antileukemic activity. The most active compound in the series was shown to inhibit the growth of K562 and Reh human leukemia cells and was more potent at inducing apoptosis, as measured by DNA fragmentation and cell cycle analysis, than other analogs. nih.govconsensus.app
More recently, a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives was discovered to function as agonists of the human caseinolytic protease P (HsClpP), an enzyme involved in mitochondrial homeostasis. nih.gov The lead compound, SL44, induced the degradation of respiratory chain subunits, leading to apoptosis in hepatocellular carcinoma (HCC) cells, highlighting a distinct mechanism for inducing cell death. nih.gov Other research has confirmed that various platinum-piperidine complexes can also induce apoptosis via caspase activation. nih.gov
| Compound Series | Cell Line | Activity Metric | Finding |
| (4-Fluoro-3-nitrophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone (Compound 3a) nih.gov | K562, Reh | Apoptosis | Potent induction of apoptosis in human leukemia cells. |
| SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) nih.gov | HCCLM3 | Proliferation | IC₅₀ = 3.1 µM |
| SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) nih.gov | HsClpP | Agonism | EC₅₀ = 1.30 µM |
| Pyrrolo[1,2-a]quinoxaline derivative (Compound 9) mdpi.com | K562, U937, HL60 | Proliferation | IC₅₀ range of 8 to 31 µM against human leukemia cell lines. |
This table summarizes the anti-proliferative and pro-apoptotic findings for several distinct piperidine-based compounds in various cancer cell models.
Pre-clinical In Vivo Mechanistic Studies in Animal Models
Following promising in vitro results, drug candidates are advanced to preclinical animal models to evaluate their behavior in a whole-organism context. These studies are vital for understanding a compound's therapeutic potential.
Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). A favorable PK profile is essential for a compound to reach its biological target at a sufficient concentration and for a suitable duration. While no specific PK data exists for this compound, piperidine-containing compounds are often developed to optimize these properties. researchgate.net Studies in rodent models measure key parameters to build a PK profile.
| Parameter | Description | Relevance to Target Engagement |
| Cₘₐₓ | Maximum (peak) plasma concentration a drug achieves. | Must exceed the concentration required for a biological effect (in vitro). |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. | Indicates the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | Reflects the overall amount of drug that reaches systemic circulation. |
| t₁/₂ | Half-life; the time required for the drug concentration to decrease by half. | Determines dosing frequency and duration of target engagement. |
This table outlines the fundamental pharmacokinetic parameters measured in preclinical animal models to assess a compound's viability.
Confirming that a drug interacts with its intended molecular target in vivo is a critical step in mechanistic validation. This "target engagement" can be measured directly or through biomarkers that signal the drug's activity.
One advanced method is competitive activity-based protein profiling (ABPP) . This technique was used to confirm that novel piperazine (B1678402) amide inhibitors selectively engaged their serine hydrolase targets, LYPLA1 and LYPLA2, in mice. The method relies on a moderately reactive probe that competes with the reversible inhibitor, allowing for measurement of target binding in a complex biological system. nih.gov
Another approach involves the use of fluorescently-labeled probes . For example, a series of fluorescent androgen receptor inhibitors (ARi-FL) based on a piperidine-piperazine structure were developed. acs.org These probes allowed for direct visualization of target engagement in AR-positive tumors in mouse models, confirming that the drug localized to its target tissue. acs.org Such techniques are invaluable for providing definitive evidence that a compound functions through its intended mechanism in vivo.
| Methodology | Principle | Application Example |
| Competitive ABPP nih.gov | A labeled probe competes with an unlabeled inhibitor, allowing for quantification of target binding. | Measuring engagement of piperazine amides with serine hydrolases in mouse tissues. |
| Fluorescent Ligand Imaging acs.org | A fluorescent tag is attached to the inhibitor to visualize its distribution and binding to the target. | Visualizing ARi-FL binding to androgen receptors in prostate cancer xenografts. |
| Pharmacodynamic (PD) Biomarkers | Measuring a downstream biological effect of target inhibition (e.g., change in a substrate or protein level). | Not specifically detailed in the provided context but a common validation method. |
This table summarizes advanced methodologies used to confirm in vivo target engagement for novel compounds, including those with piperidine-like scaffolds.
Mechanistic Proof-of-Concept Studies in Systemic or Organ-Specific Models
Extensive literature searches did not yield specific mechanistic proof-of-concept studies for the compound this compound in either systemic or organ-specific models. While research exists for structurally related compounds containing piperidine or oxazepane moieties, direct biological data and mechanistic insights for the specific molecule of this compound are not publicly available at this time.
The biological activity and mechanism of action of a compound are highly specific to its unique three-dimensional structure and the resulting interactions with biological targets. Therefore, data from related but distinct molecules cannot be extrapolated to accurately describe the behavior of this compound.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological interactions and potential therapeutic effects of this particular compound. Such studies would involve:
In vitro assays: To identify potential molecular targets, such as receptors, enzymes, or ion channels, and to characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Cell-based assays: To understand the compound's effects on cellular pathways and functions in various cell types.
In vivo animal models: To investigate the compound's effects on physiological and pathological processes in a whole-organism context, providing insights into its potential therapeutic applications and organ-specific effects.
Without such dedicated studies, any discussion of the mechanistic properties of this compound would be purely speculative.
Advanced Analytical Methodologies for Research on 4 Piperidin 3 Yl 1,4 Oxazepane
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic methods are the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 4-(piperidin-3-yl)-1,4-oxazepane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly suitable method for determining the purity and concentration of this compound, a compound with moderate polarity. The separation is typically achieved on a non-polar stationary phase, with a polar mobile phase.
Method Parameters:
A typical HPLC method for the analysis of piperidine-containing compounds would involve a C18 column. rsc.orgnih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities. UV detection is a common choice, with the detection wavelength set based on the chromophoric properties of the molecule. For compounds lacking a strong chromophore, derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection or fluorescence. nih.govresearchgate.net
Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While this compound itself is not highly volatile, some of its potential metabolites, particularly those resulting from ring cleavage or dealkylation, could be amenable to GC-MS analysis. This technique couples the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.
Sample Preparation and Analysis:
For the analysis of volatile metabolites in biological matrices, a preliminary extraction step, such as liquid-liquid extraction or solid-phase extraction, is necessary. Derivatization may also be required to increase the volatility and thermal stability of the metabolites. The GC-MS analysis would involve injecting the prepared sample onto a capillary column, where separation occurs based on boiling point and polarity. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that allows for their identification.
Data Table: Representative GC-MS Parameters for Volatile Metabolite Analysis
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Transfer Line Temp | 280 °C |
Metabolite Identification and Profiling (Research-Focused ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial in research. The identification of metabolites is a key component of these studies. For this compound, biotransformation is likely to occur through several common metabolic pathways.
Hypothetical Metabolic Pathways:
The piperidine (B6355638) and oxazepane rings are susceptible to various enzymatic reactions in the body. Potential metabolic transformations could include:
Oxidation: Hydroxylation of the piperidine or oxazepane ring.
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the oxazepane ring.
Ring Opening: Scission of the oxazepane ring.
Analytical Approach:
The identification of these potential metabolites is typically carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rrpharmacology.ruresearchgate.net This powerful technique allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on their fragmentation patterns. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic fate of the compound.
Chiral Separation and Enantiomeric Purity Analysis
The this compound molecule contains a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance. nih.gov
Chiral HPLC:
Chiral High-Performance Liquid Chromatography is the most common technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.
Selection of Chiral Stationary Phase:
The choice of the appropriate CSP is critical for achieving successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov
Data Table: Potential Chiral HPLC Parameters for Enantiomeric Purity Analysis
| Parameter | Setting |
| Column | Chiralpak AD-H or similar amylose-based CSP |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Future Research Directions and Translational Perspectives for 4 Piperidin 3 Yl 1,4 Oxazepane
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 4-(piperidin-3-yl)-1,4-oxazepane and its derivatives is a key step in enabling its biological evaluation. Future research in this area should focus on developing efficient, scalable, and versatile synthetic routes.
One potential approach involves the use of N-propargylamines as versatile building blocks for the construction of the 1,4-oxazepane (B1358080) ring system. This method offers high atom economy and can lead to shorter synthetic routes. rsc.org Another strategy could be the adaptation of cycloaddition reactions, such as the [2+5] cycloaddition of anhydrides with imines, which has been successfully used to synthesize bis-1,3-oxazepine-4,7-dione derivatives.
A proposed synthetic scheme for this compound could start from commercially available precursors, such as 1-benzylpiperidin-4-one. An optimized Strecker-type condensation with an appropriate amine and cyanide source could yield an amino-nitrile intermediate. researchgate.net Subsequent functional group transformations and ring-closing metathesis or reductive amination with a suitable oxazepane precursor would complete the synthesis.
| Step | Reaction Type | Key Reagents and Conditions | Potential Advantages |
| 1 | Strecker Reaction | 1-Benzylpiperidin-4-one, Aniline, HCN | High yield of amino-nitrile precursor |
| 2 | Nitrile Hydrolysis | Conc. H2SO4 | Selective hydrolysis to the corresponding amide |
| 3 | Amide to Amine Reduction | LiAlH4, THF | Formation of the key diamine intermediate |
| 4 | Oxazepane Ring Formation | Bis(2-chloroethyl) ether, NaH | Cyclization to form the 1,4-oxazepane ring |
| 5 | Debenzylation | Catalytic Hydrogenation (e.g., Pd/C, H2) | Removal of the protecting group to yield the final compound |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed. researchgate.net If a biological target is identified, SBDD can be used to design analogues that fit optimally into the binding site. In the absence of a known target, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models based on the biological activities of a series of synthesized analogues. nih.gov
Fragment-based drug discovery (FBDD) is another powerful strategy. rsc.org By identifying small molecular fragments that bind to the target, novel analogues can be constructed by growing, linking, or combining these fragments within the this compound scaffold.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities of analogues to a target protein. | Prioritization of analogues for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |
| QSAR | Develop mathematical models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized analogues. |
| FBDD | Identify and optimize small molecular fragments that bind to the target. | Design of novel and potent analogues. |
Discovery of Undisclosed Biological Targets and Mechanisms of Action
A crucial aspect of future research will be to elucidate the biological targets and mechanisms of action of this compound. This knowledge is fundamental for its development as a therapeutic agent.
A variety of experimental approaches can be employed for target identification. These include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. Another approach is chemical proteomics, which uses chemical probes to identify protein targets in a cellular context.
Once a target is identified, further studies will be needed to understand the mechanism of action. This may involve enzymatic assays, cell-based functional assays, and signaling pathway analysis. For instance, if the compound is found to be an inhibitor of a specific kinase, its effect on downstream signaling pathways would be investigated. Recent studies on similar heterocyclic compounds have identified targets such as protein kinases involved in cancer progression.
Development of Targeted Delivery Systems (Theoretical/Mechanistic Approaches)
To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a promising avenue. These systems aim to deliver the drug specifically to the site of action, such as a tumor or a specific organ.
Theoretical and mechanistic approaches can guide the design of such systems. For example, the compound could be encapsulated in nanoparticles, liposomes, or micelles. The surface of these carriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells.
Another theoretical approach is the development of prodrugs. A prodrug is an inactive derivative of the parent drug that is converted into the active form in the body, ideally at the target site. This can be achieved by attaching a promoiety to the this compound molecule that is cleaved by specific enzymes or under certain physiological conditions (e.g., low pH in the tumor microenvironment).
Integration of Artificial Intelligence and Machine Learning in Chemical Research Workflows
AI and ML algorithms can be used for:
Predicting physicochemical properties and biological activities: AI models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new molecules, including this compound and its analogues. nih.gov
De novo drug design: Generative AI models can design novel molecules with desired properties from scratch, providing new starting points for optimization.
Synthesis planning: AI tools can retrospectively analyze known chemical reactions to propose synthetic routes for novel compounds. digitellinc.com
Analysis of high-content screening data: ML algorithms can analyze complex biological data from high-throughput screening to identify hits and elucidate mechanisms of action.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict properties like solubility, toxicity, and bioactivity. | Reduced number of synthesized and tested compounds. |
| Generative Models | Creating novel molecular structures with desired characteristics. | Exploration of a wider chemical space for new drug candidates. |
| Retrosynthetic Analysis | Predicting synthetic pathways for target molecules. | More efficient and cost-effective synthesis. |
| Image Analysis | Analyzing microscopy images from cell-based assays. | High-throughput and unbiased analysis of cellular phenotypes. |
By embracing these future research directions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the optimal synthetic routes for 4-(piperidin-3-yl)-1,4-oxazepane derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 1,4-oxazepane derivatives often involves cyclization or coupling reactions. For example:
- N-Propargylamine cyclization offers high atom economy and shorter routes, as demonstrated in the synthesis of 1,4-oxazepane cores (69–70% yields) using halogenated aryl groups or ester substituents .
- Coupling reactions with heterocycles (e.g., isothiazolo[4,3-b]pyridine) can achieve 96% yield when using 1,4-oxazepane and brominated intermediates under dichloromethane/acetone (95:5) chromatography .
- Key parameters : Reaction time, stoichiometry of amines (e.g., 1,4-oxazepane), and purification methods (e.g., silica gel chromatography) critically impact yields.
Q. How is structural characterization of this compound performed, and what NMR signatures are critical?
Methodological Answer: 1H-NMR and HRMS are primary tools:
- 1H-NMR : Key shifts include δ7.45–7.21 (aromatic protons) and δ4.18–1.91 (oxazepane ring protons). Substituents like trifluoromethyl groups introduce distinct deshielding effects .
- HRMS : Accurate mass matching (e.g., [M+H]+ 313.9957 for brominated derivatives) confirms molecular formulas .
- Challenges : Overlapping signals in δ3.5–4.2 (oxazepane ring) require high-resolution NMR or 2D techniques (e.g., COSY) for unambiguous assignment .
Q. What biological targets are associated with this compound derivatives?
Methodological Answer:
- Monoamine reuptake inhibition : Derivatives like (S)-(1,4-oxazepan-2-yl)methanol modulate serotonin/norepinephrine transporters, relevant for antidepressants .
- GABA receptor agonism : Substitutions (e.g., hexylsulfanyl groups) enhance binding to GABA receptors, validated via MS (m/z 323 [M+H]+) and in vitro assays .
- SSTR4 agonism : Morphine-oxazepane hybrids show activity in somatostatin receptor subtype 4 models, linked to neuropsychiatric disorders .
Advanced Research Questions
Q. How do steric and electronic factors influence N-propargylamine cyclization efficiency in oxazepane synthesis?
Methodological Answer:
- Steric effects : Bulky substituents on N-propargylamines slow cyclization rates but improve regioselectivity. For example, trifluoromethyl groups increase transition-state stability via electron-withdrawing effects .
- Electronic effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) accelerate ring closure due to enhanced electrophilicity at the propargyl carbon .
- Mechanistic insight : DFT studies suggest a concerted pathway involving nucleophilic attack by the amine on the activated alkyne .
Q. How can researchers reconcile discrepancies in NMR data for structurally similar oxazepane derivatives?
Methodological Answer:
- Case study : For 3-(4-bromophenyl)-1,4-oxazepane, δ7.45–7.21 (aromatic) varies with solvent (DMSO vs. CDCl3). Deuterated solvents induce shifts up to 0.3 ppm .
- Resolution strategies : Use of internal standards (e.g., TMS) and controlled temperature (25°C) minimizes solvent/temperature artifacts. 2D NMR (e.g., HSQC) resolves overlapping ring protons .
Q. What computational approaches are used to optimize this compound derivatives for receptor binding?
Methodological Answer:
- 3D-QSAR modeling : Identifies critical regions (e.g., p-chlorobenzyl groups) for affinity at dopamine D4 receptors. Morpholine/oxazepane ring size correlates with steric complementarity .
- Docking studies : Trifluoromethyl groups enhance lipophilicity, improving membrane permeability (logP optimization) and metabolic stability .
- Validation : Co-crystallization with SSTR4 receptors confirms hydrogen bonding between oxazepane oxygen and Thr120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
